molecular formula C10H10N2O2 B11820866 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one

2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one

Cat. No.: B11820866
M. Wt: 190.20 g/mol
InChI Key: ZZKKTBJVKPWZED-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is a heterocyclic compound that contains an oxazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxazolone functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetic acid derivatives with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxazolone ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxadiazole: Similar structure but contains an oxadiazole ring instead of an oxazolone ring.

    2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.

    2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.

Uniqueness

2-Amino-5-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-one is unique due to the presence of the oxazolone ring, which imparts specific chemical reactivity and biological activity. The combination of the amino group and the oxazolone ring allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-imino-5-methyl-5-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)12-9(11)14-10/h2-6H,1H3,(H2,11,12,13)

InChI Key

ZZKKTBJVKPWZED-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N)O1)C2=CC=CC=C2

Origin of Product

United States

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